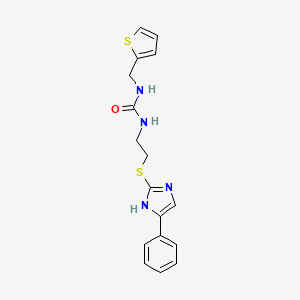

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

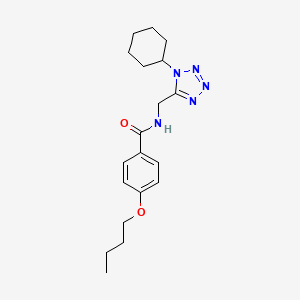

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N4OS2 and its molecular weight is 358.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel urea derivatives, such as 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea, have been explored for their unique chemical properties and potential applications. The synthesis and characterization of these compounds often involve chemoselective reactions, where NH-acid functions add to triple bonds in a controlled manner, leading to products with potential for further functionalization. For example, certain urea derivatives have been synthesized through reactions involving acetylenic esters and phosphine functions, leading to products with interesting lactonization properties when heated in the presence of a base (Afshar & Islami, 2009).

Catalysis and Chemical Transformations

Urea derivatives demonstrate significant potential as catalysts and intermediates in various chemical transformations. For instance, gold(I) N-heterocyclic carbene complexes have been shown to catalyze the hydroamination of N-alkenyl ureas, leading to the formation of nitrogen heterocycles at room temperature (Bender & Widenhoefer, 2006). These transformations are critical for synthesizing complex organic compounds with applications in medicinal chemistry and material science.

Antiacetylcholinesterase Activity

Some urea derivatives have been synthesized and assessed for their potential as antiacetylcholinesterase agents. This activity is crucial for the development of therapeutic agents for neurodegenerative diseases, such as Alzheimer's. The design of these compounds often involves optimizing the spacer length between pharmacophoric moieties to enhance interaction with the enzyme's hydrophobic binding sites, demonstrating the importance of structural flexibility and optimization in medicinal chemistry (Vidaluc et al., 1995).

Protease Inhibition

The role of cyclic ureas and thioureas as protease inhibitors, especially in the context of HIV research, highlights another critical area of scientific research. These compounds' ability to inhibit the protease enzyme plays a vital role in developing therapeutic agents against HIV, showcasing the impact of urea derivatives on public health and pharmaceutical development (Kim, Lee, & Kim, 2010).

Cytokinin-like Activity and Plant Growth

Urea derivatives have also been explored for their cytokinin-like activity, significantly impacting plant biology and agriculture. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and thidiazuron (TDZ) have been extensively used in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation. This research area provides valuable insights into how synthetic compounds can mimic natural plant hormones to enhance growth and development processes (Ricci & Bertoletti, 2009).

Propiedades

IUPAC Name |

1-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-16(19-11-14-7-4-9-23-14)18-8-10-24-17-20-12-15(21-17)13-5-2-1-3-6-13/h1-7,9,12H,8,10-11H2,(H,20,21)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKDICAHVJVOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide](/img/structure/B2828732.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)

![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine](/img/structure/B2828737.png)

![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2828741.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid](/img/structure/B2828742.png)

![2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2828747.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2828748.png)